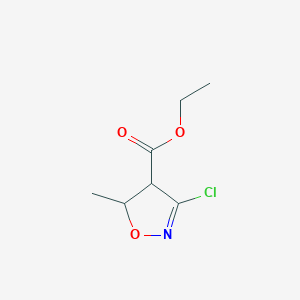![molecular formula C14H14N6O2 B2724454 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034598-94-0](/img/structure/B2724454.png)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the reaction of amidoximes with carboxylic acids or their derivatives . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The synthesis of novel heterocyclic compounds, including those containing pyrazole, triazole, oxadiazole, and pyridine derivatives, has been explored for their potent antitumor and antimicrobial activities. For instance, enaminones have been utilized as key intermediates to synthesize a variety of substituted pyridine derivatives, demonstrating significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil. Additionally, these compounds showed promising antimicrobial activity against various pathogens, suggesting their potential as therapeutic agents (S. Riyadh, 2011).
Anticancer Properties
The incorporation of 1,3,4-oxadiazole into oxazolo[4,5-b]pyridine derivatives has been investigated, with several compounds demonstrating good anticancer activity against multiple human cancer cell lines, including breast, lung, colon, and ovarian cancers. This research highlights the potential of such derivatives as promising anticancer agents, with some showing superior efficacy compared to standard drugs like etoposide (Suresh Babu Kokkiligadda et al., 2020).
Synthesis Techniques
Advanced synthesis techniques have been applied to create heterocyclic compounds with potential biological activity. For example, T3P–DMSO mediated desulfurative cyclization has been employed as an efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, offering advantages such as mild conditions, short reaction times, and high yields, highlighting the methodological advancements in the synthesis of biologically relevant heterocycles (A. Ramesha et al., 2016).
Tuberculostatic Activity
The synthesis of derivatives incorporating 1,3,4-oxadiazole and 1,2,4-triazole moieties has been explored for their potential tuberculostatic activity. These studies demonstrate the diverse biological applications of heterocyclic compounds, providing a foundation for further investigation into their therapeutic potential (H. Foks et al., 2004).
Mecanismo De Acción
Target of Action
, antidiabetic, antiviral, anti-inflammatory, antibacterial, and antifungal activities.
Mode of Action
Many heterocyclic compounds, including those containing 1,2,4-oxadiazole and 1,2,4-triazolo[4,3-a]pyridine moieties, often interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Without specific information on “N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide”, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Compounds with similar structures have been found to exert a variety of effects at the molecular and cellular level, depending on their specific targets .
Direcciones Futuras
Oxadiazoles have established their potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Propiedades
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-8-16-14(22-19-8)10-4-5-20-11(6-10)17-18-12(20)7-15-13(21)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSASLPVJUAYKSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2724371.png)

![1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2724373.png)



![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724380.png)
![(3-Chloro-5-fluorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2724381.png)

![N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2724388.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2724391.png)


